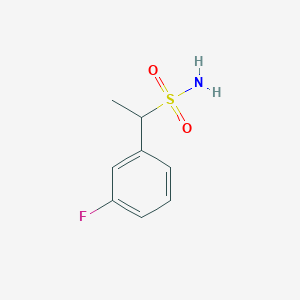

1-(3-Fluorophenyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(3-fluorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) |

InChI Key |

GCDQWWMGAOMFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluorophenyl Ethane 1 Sulfonamide and Its Analogs

General Strategies for Sulfonamide Synthesis

The construction of the sulfonamide group (-SO₂NH₂) is a cornerstone of synthesizing a vast array of pharmaceutical and chemical entities. Several robust and versatile methods have been developed and refined over the years.

Sulfonylation of Amines with Sulfonyl Chlorides

A prevalent and widely adopted method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general scheme for this reaction is as follows:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

The choice of base and solvent is crucial for optimizing the reaction conditions and can influence the yield and purity of the resulting sulfonamide. Common bases include pyridine (B92270) and triethylamine, while the reaction is often conducted in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

| Reagent 1 | Reagent 2 | Base | Solvent | Product |

| Arylsulfonyl chloride | Primary Amine | Pyridine | Dichloromethane | N-Aryl-arylsulfonamide |

| Alkylsulfonyl chloride | Secondary Amine | Triethylamine | Tetrahydrofuran | N,N-Dialkyl-alkylsulfonamide |

| Benzenesulfonyl chloride | Ammonia (B1221849) | Aqueous Ammonia | Water/Dioxane | Benzenesulfonamide |

Multi-Component Reactions for Diverse Sulfonamide Derivatives

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. For the synthesis of sulfonamide derivatives, MCRs can bring together a sulfonyl-containing component, an amine, and another reactive species to rapidly assemble the target structure.

Synthesis of Key Precursors Relevant to 1-(3-Fluorophenyl)ethane-1-sulfonamide

The synthesis of the target compound, this compound, necessitates the preparation of specific precursors that contain the 3-fluorophenyl and the 1-ethane-1-sulfonyl moieties.

Synthesis of Fluorinated Aryl-Ethane Intermediates

The fluorinated aryl-ethane portion of the molecule is a critical building block. A common precursor for this fragment is 1-(3-fluorophenyl)ethanol (B1295094). This alcohol can be synthesized through various standard organic reactions, such as the Grignard reaction between 3-fluorophenylmagnesium bromide and acetaldehyde.

Alternatively, commercially available (R)-1-(3-Fluorophenyl)ethanamine presents a more direct precursor to the amine functionality, which can then be sulfonated. The synthesis of such chiral amines can be achieved through asymmetric reduction of the corresponding ketimine.

Introduction and Derivatization of Sulfonyl Moieties

The introduction of the sulfonyl group is a pivotal step. A common strategy involves the conversion of a suitable precursor, such as an alcohol or an alkyl halide, into a sulfonyl chloride. For instance, 1-(3-fluorophenyl)ethanol can potentially be converted to the corresponding 1-(3-fluorophenyl)ethyl chloride, which can then be reacted with a sulfite (B76179) salt followed by oxidation and chlorination to yield 1-(3-fluorophenyl)ethane-1-sulfonyl chloride.

Another approach involves the direct sulfonation of the aromatic ring, followed by functional group manipulations to introduce the ethane-sulfonamide group. However, controlling the regioselectivity of the initial sulfonation can be challenging.

Once the sulfonyl chloride is obtained, it can be reacted with ammonia or a protected amine to form the final sulfonamide. The use of ammonia directly yields the primary sulfonamide.

Optimization of Synthetic Routes for Enhanced Yields and Regioselectivity

The efficiency of any synthetic route is paramount, and optimization of reaction conditions is a continuous process in chemical synthesis. For the synthesis of this compound and its analogs, several factors can be fine-tuned to improve yields and control the regioselectivity of certain reactions.

Key parameters for optimization include:

Reaction Temperature: Temperature can significantly affect reaction rates and the formation of side products.

Catalyst Selection: The choice of catalyst can influence the stereoselectivity and efficiency of certain transformations.

Solvent Effects: The polarity and nature of the solvent can impact reaction pathways and yields.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time for product formation and minimization of degradation.

| Parameter | Condition 1 | Condition 2 | Outcome |

| Base in Sulfonylation | Pyridine | Triethylamine | Yields may vary depending on the substrate. |

| Solvent in Grignard Reaction | Diethyl Ether | Tetrahydrofuran | Can affect the solubility of the Grignard reagent and reaction rate. |

| Temperature for Chlorination | 0 °C | Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |

By systematically adjusting these parameters, synthetic routes can be refined to provide a more efficient and cost-effective pathway to this compound and its derivatives.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies and Identified Biological Targets

While specific inhibitory data for 1-(3-Fluorophenyl)ethane-1-sulfonamide is not extensively detailed in publicly available research, the broader class of sulfonamides, to which it belongs, has been thoroughly investigated for its interaction with various enzyme systems. The foundational structure of sulfonamides serves as a versatile scaffold for designing inhibitors against several key biological targets. mdpi.comproquest.com

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Research literature does not provide specific data on the inhibition of Dihydropteroate Synthase (DHPS) by this compound. However, the sulfonamide functional group is the cornerstone of a major class of antibiotics that target this enzyme. nih.govnih.gov

Sulfonamides function as competitive inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway in bacteria and some eukaryotes. nih.govwikipedia.orgpatsnap.com This pathway is critical for the synthesis of nucleic acids (DNA and RNA), which are vital for cellular division and growth. wikipedia.orgpatsnap.com The inhibitory mechanism is based on the structural similarity of sulfonamides to the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govpatsnap.com By binding to the active site of DHPS, sulfonamides prevent the normal substrate from binding, thereby halting the production of dihydropteroate, a precursor to folic acid. wikipedia.orgpatsnap.com This action results in a bacteriostatic effect, inhibiting the growth and proliferation of the microorganisms. wikipedia.org In addition to direct inhibition, sulfonamides can also act as alternative substrates, leading to the formation of non-functional pterin-sulfonamide products that can further disrupt the folate pathway. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

Specific studies detailing the inhibition of Carbonic Anhydrase (CA) isoforms by this compound are not prominent in the reviewed literature. Nonetheless, the sulfonamide moiety is a classic and highly effective zinc-binding group for inhibiting various isoforms of this enzyme family. mdpi.com

Carbonic anhydrases are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov In humans, different CA isoforms are involved in a multitude of physiological processes, and their dysregulation is associated with several diseases. nih.gov Sulfonamide-based inhibitors are among the most effective classes for targeting CAs. mdpi.com The mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for catalysis. mdpi.com This interaction effectively blocks the enzyme's function. mdpi.com The inhibition potency and isoform selectivity of sulfonamide derivatives can be modulated by altering the substituents on the scaffold, which can form interactions with amino acid residues at the entrance or within the active site cavity. mdpi.com

The table below presents inhibition data for various sulfonamide derivatives against several human (h) CA isoforms, illustrating the range of potencies observed within this class of compounds.

| Compound/Isoform | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| Acetazolamide (Standard) | - | - | 25.8 | - |

| Derivative 1 | 58.8 | - | - | - |

| Derivative 2 | 8010 | - | - | - |

| Derivative 3 | 1.4 | 0.3 | 38 | - |

This table is a representation of data found in the literature for various sulfonamide compounds and is not specific to this compound.

Other Enzyme Targets

Direct research on the inhibitory activity of this compound against other enzyme targets such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, kinases, or penicillin-binding proteins is limited. However, the broader sulfonamide class has demonstrated activity against some of these enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Certain sulfonamide derivatives have been synthesized and evaluated as inhibitors of cholinesterases. nih.gov For instance, a series of 4-phthalimidobenzenesulfonamide derivatives showed selective and potent inhibition against AChE, with some compounds interacting with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Kinases: Sulfonamides have been explored as tyrosine kinase inhibitors, which are crucial in disrupting signaling pathways involved in cancer progression. nih.gov

Penicillin-Binding Proteins (PBPs): While primarily known for other mechanisms, the broad utility of sulfonamides in antibacterial research continues to drive investigations into novel targets.

Diverse Biological Activities of Sulfonamide Derivatives

The sulfonamide scaffold is a privileged structure in medicinal chemistry, leading to the development of derivatives with a wide spectrum of biological activities beyond their traditional antibacterial role. mdpi.comproquest.com These activities include anticancer and antiviral properties. mdpi.comproquest.comnih.govnih.gov

Anticancer Activities and Proposed Mechanisms of Action

Sulfonamide derivatives have emerged as significant agents in cancer therapy, targeting a variety of proteins and pathways that are overexpressed or dysregulated in cancer cells. nih.govrug.nl Their anticancer effects are attributed to several distinct mechanisms of action. rug.nlresearchgate.net

Key Anticancer Mechanisms of Sulfonamide Derivatives:

Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are often overexpressed in hypoxic tumors. nih.gov They play a crucial role in regulating pH, allowing cancer cells to survive in an acidic microenvironment. nih.gov Sulfonamide-based inhibitors disrupt this pH regulation, hindering tumor growth and survival. nih.gov

Cell Cycle Arrest: Some sulfonamide derivatives have been shown to induce cell cycle arrest, typically in the G1 phase, preventing cancer cells from proliferating. rug.nlresearchgate.net

Disruption of Microtubule Assembly: By interfering with the dynamics of microtubules, which are essential for cell division, some sulfonamides can halt mitosis and induce apoptosis in cancer cells. rug.nlresearchgate.net

Kinase Inhibition: As mentioned, sulfonamides can act as tyrosine kinase inhibitors, blocking critical signaling pathways that promote cancer cell growth and survival. nih.gov

Angiogenesis Inhibition: Certain derivatives can inhibit matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of the extracellular matrix, a key step in tumor invasion, metastasis, and the formation of new blood vessels (angiogenesis). nih.govrug.nl

The versatility of the sulfonamide structure allows for the design of compounds that can target one or more of these pathways, making them valuable candidates for the development of new anticancer drugs. nih.govrug.nl

Antiviral Properties

The sulfonamide moiety is present in a number of compounds exhibiting significant antiviral activity against a range of viruses. mdpi.comnih.govnih.gov The mechanisms of action are as varied as the viruses they target. mdpi.comproquest.com

Examples of Antiviral Mechanisms for Sulfonamide Derivatives:

HIV Protease Inhibition: Several clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide group in their structure. nih.govresearchgate.net These drugs block the viral protease enzyme, which is essential for producing mature, infectious virions. nih.gov

HIV Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that incorporate a sulfonamide scaffold have also been developed to block the replication of the HIV genome. nih.govresearchgate.net

Inhibition of Zinc Finger Proteins: Another strategy to inhibit retroviruses like HIV involves targeting critical zinc finger viral proteins. nih.gov Primary sulfonamides can trigger the ejection of zinc ions from these proteins, inhibiting viral replication through a mechanism that may be less prone to the development of drug resistance. nih.govresearchgate.net

Broad-Spectrum Activity: Research has identified sulfonamide derivatives with activity against a wide array of viruses, including enteroviruses, influenza viruses, Ebola virus, and SARS-CoV-2, highlighting the potential for developing broad-spectrum antiviral agents from this chemical class. mdpi.comnih.gov

The adaptability of the sulfonamide functional group continues to make it a focus of research for synthesizing new compounds to combat viral infections. mdpi.comnih.gov

Anti-inflammatory Effects

While direct studies on this compound are not available, the sulfonamide functional group is a key feature in several compounds known for their anti-inflammatory properties. ijpsonline.comopenaccesspub.org These agents often work by inhibiting inflammatory pathways. For instance, some sulfonamide-containing drugs are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the production of prostaglandins (B1171923) and other inflammatory mediators. openaccesspub.orgmdpi.com

The mechanism of action for many anti-inflammatory sulfonamides involves reducing the impact of neutrophils, a type of white blood cell that contributes to tissue injury in inflammatory diseases. nih.gov Research has shown that certain sulfonamide-related drugs can decrease the availability of hypochlorous acid (HOCl), a potent oxidant released by neutrophils. nih.govportlandpress.com By neutralizing this oxidant, these compounds help protect α1-antitrypsin, a natural inhibitor of neutrophil elastase, thereby preventing the breakdown of the connective matrix. nih.gov

In various in vitro and in vivo models, novel synthesized sulfonamide derivatives have demonstrated significant anti-inflammatory activity. For example, some compounds have been shown to potently reduce the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cell-based assays. nih.gov Further studies on select derivatives have shown they can alleviate conditions like acute lung injury and ulcerative colitis in animal models, often by modulating the NF-κB signaling pathway. nih.gov The evaluation of new 1,3,5-substituted pyrazoline sulphonamides also showed high inhibition of nitric oxide (NO) production in murine macrophage cell lines, indicating potent anti-inflammatory behavior. researchgate.net

Antidiabetic Potentials

Specific research on the antidiabetic potential of this compound has not been identified. However, the sulfonamide moiety is a cornerstone of the sulfonylurea class of drugs, which have been used in the treatment of type 2 diabetes for decades. openaccesspub.org These compounds primarily function by stimulating the release of insulin (B600854) from pancreatic β-cells. openaccesspub.org

Modern research continues to explore new sulfonamide derivatives for their potential as multitarget antidiabetic agents. researchgate.netrsc.org The primary mechanisms investigated often involve the inhibition of key enzymes related to carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.netrsc.orgnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in post-meal blood glucose spikes.

Numerous studies have synthesized and evaluated novel sulfonamide derivatives, with some showing excellent inhibitory potential against α-glucosidase, even exceeding the potency of existing drugs like acarbose. researchgate.netrsc.orgnih.gov Another key area of investigation is the enhancement of glucose uptake into cells. Certain sulfonamide derivatives have been found to significantly increase glucose uptake in yeast cell assays, a common screening method to identify compounds with hypoglycemic activity. nih.gov More recent strategies have focused on developing sulfonamide derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a modern and effective therapeutic target for type 2 diabetes. rsc.orgpensoft.net

Below is a summary of findings for various investigational sulfonamide derivatives, illustrating the general antidiabetic potential within this class of compounds.

| Target/Assay | General Findings for Sulfonamide Derivatives | Reference Compounds |

|---|---|---|

| α-Glucosidase Inhibition | Several derivatives show excellent inhibitory potential, with IC50 values indicating higher potency than the standard drug Acarbose. researchgate.netnih.gov | Acarbose nih.gov |

| α-Amylase Inhibition | Generally weaker inhibitory potential compared to α-glucosidase inhibition for many tested derivatives. nih.govsemanticscholar.org | Acarbose nih.gov |

| Glucose Uptake | Some compounds demonstrate significant glucose uptake activity in yeast cell models, with potency greater than the reference standard Berberine. rsc.orgnih.gov | Berberine nih.gov |

| DPP-4 Inhibition | Novel sulfonamide-triazine-thiazole hybrids have been identified as potent DPP-4 inhibitors, showing significant blood glucose-lowering effects in animal models. rsc.org | Alogliptin, Sitagliptin rsc.orgpensoft.net |

In Vitro Biological Evaluation Methodologies for Sulfonamide Derivatives

A variety of standardized in vitro assays are employed to screen and characterize the biological activities of new sulfonamide derivatives before advancing to more complex in vivo studies.

For Anti-inflammatory Activity:

Cytokine Release Assays: Macrophage cell lines (e.g., J774A.1 or RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The ability of the test sulfonamide compound to inhibit the subsequent release of pro-inflammatory cytokines such as TNF-α and IL-6 is then measured, typically using Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov

Nitric Oxide (NO) Inhibition Assay: In the same LPS-stimulated macrophage models, the production of nitric oxide, a key inflammatory mediator, is quantified using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory action. researchgate.net

COX Enzyme Inhibition Assays: Cell-free enzymatic assays are used to determine if a compound can inhibit COX-1 and/or COX-2. This helps to identify the mechanism of action and the selectivity of the compound, which is crucial for predicting potential side effects. mdpi.com

Protein Denaturation Inhibition: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat- or chemically-induced denaturation of a protein, such as bovine serum albumin or egg albumin, is used as a simple, preliminary screening method for anti-inflammatory properties. youtube.com

For Antidiabetic Activity:

α-Glucosidase and α-Amylase Inhibition Assays: These are colorimetric enzymatic assays that measure the ability of a sulfonamide derivative to inhibit the activity of α-glucosidase and α-amylase enzymes. The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency. researchgate.netnih.gov

Glucose Uptake Assays: Yeast cells are commonly used as a simple model to screen for hypoglycemic activity. Cells are incubated with a glucose solution and varying concentrations of the test compound. The amount of glucose remaining in the medium is measured to determine the extent of glucose uptake facilitated by the compound. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay: This is a fluorometric or colorimetric assay that measures the inhibition of the DPP-4 enzyme. The IC50 value is determined to assess the potency of the sulfonamide derivative as a potential DPP-4 inhibitor. rsc.orgpensoft.net

Conclusion

1-(3-Fluorophenyl)ethane-1-sulfonamide represents a chemical entity with untapped potential within the broader class of sulfonamides. While specific research on this compound is limited, its structural features, particularly the combination of a fluorinated phenyl ring and an ethanesulfonamide (B75362) core, suggest its utility as a scaffold for the development of novel chemical probes and therapeutic agents. The well-established importance of fluorinated sulfonamides in medicinal chemistry provides a strong rationale for the future synthesis and biological evaluation of this compound and its derivatives. Further investigation into its synthesis, properties, and biological activities is warranted to fully elucidate its potential contributions to academic and pharmaceutical research.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as 1-(3-Fluorophenyl)ethane-1-sulfonamide, to the active site of a target protein. These simulations are crucial for understanding the potential mechanism of action and for the rational design of more potent and selective analogs.

Molecular docking simulations for this compound would aim to identify the most favorable binding orientation, or "pose," within the active site of a given biological target. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that approximates the binding energy. For sulfonamide-based compounds, common targets include enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. researchgate.net

The predicted binding mode would reveal how the distinct chemical features of this compound—the fluorophenyl group, the ethyl linker, and the sulfonamide moiety—are spatially arranged to maximize favorable interactions with the amino acid residues of the receptor. For instance, the sulfonamide group is known to be a key binding motif for many protein targets. nih.gov The simulations would pinpoint the specific sub-pockets within the active site that accommodate the fluorophenyl ring and other parts of the molecule. This information is foundational for understanding the structural basis of its potential biological activity.

A critical output of molecular docking is the detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (from the NH₂) and acceptor (from the oxygens). Docking studies would likely show these groups forming hydrogen bonds with polar amino acid residues, such as serine, threonine, or the peptide backbone in the active site. mdpi.com

Hydrophobic Interactions: The 3-fluorophenyl ring provides a significant hydrophobic surface. This part of the molecule is expected to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic phenyl ring can also participate in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atom on the phenyl ring could potentially form halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site.

The collective strength and geometry of these interactions determine the stability of the binding. Identifying these key interactions is crucial for structure-activity relationship (SAR) studies, guiding the modification of the molecule to enhance binding affinity and selectivity. nih.gov

Scoring functions are used in molecular docking to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). unar.ac.id More negative scores typically indicate a more favorable binding interaction. While these scores provide a useful ranking of different poses and ligands, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy with higher accuracy.

These calculations provide a quantitative prediction of how tightly this compound binds to its target. This theoretical binding affinity is a critical parameter that can be correlated with experimentally determined values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Data from Molecular Docking of a Sulfonamide Analog

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 | Hydrogen Bonding, Hydrophobic |

| Dihydropteroate Synthase | -8.5 | Arg257, Ser222, Phe190 | Hydrogen Bonding, Pi-Stacking |

Note: This table presents hypothetical data for illustrative purposes, based on typical findings for sulfonamide compounds, as specific data for this compound is not available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. For a single molecule like this compound, DFT calculations can provide valuable information about its geometry, conformational preferences, and electronic properties, which are fundamental to its reactivity and interactions.

DFT calculations are employed to find the lowest energy three-dimensional structure of this compound. This process, known as geometry optimization, determines the most stable arrangement of atoms in the molecule by minimizing the total electronic energy. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Furthermore, conformational analysis can be performed to identify other low-energy conformers of the molecule. Given the rotatable bonds in the ethylsulfonamide chain, this compound can exist in multiple conformations. DFT calculations can map the potential energy surface associated with the rotation of these bonds, revealing the most stable conformers and the energy barriers between them. nih.gov This information is crucial as the biologically active conformation that binds to a receptor may not be the absolute lowest energy conformer in isolation.

DFT is also used to analyze the electronic properties of this compound. A key aspect of this is the study of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. The energy and distribution of the HOMO are indicative of the molecule's nucleophilic character.

LUMO: This is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more reactive. DFT calculations can visualize the spatial distribution of these orbitals, showing which parts of the this compound molecule are most likely to be involved in electron donation and acceptance during chemical reactions or intermolecular interactions. For instance, the analysis might reveal that the HOMO is localized on the fluorophenyl ring, while the LUMO is distributed around the sulfonamide group, or vice versa, providing insights into its reactive sites.

Table 2: Illustrative DFT-Calculated Properties for a Fluorinated Sulfonamide

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

Note: This table presents hypothetical data for illustrative purposes, based on typical findings for related sulfonamide compounds, as specific data for this compound is not available.

Based on a comprehensive search for scientific literature and data, it has been determined that there is no available information for the specific chemical compound “this compound” corresponding to the detailed computational and molecular modeling investigations requested in the outline.

Searches for Non-Covalent Interaction (NCI) Analysis, Vibrational Spectroscopy Calculations, Molecular Dynamics (MD) Simulations, and in silico ADME/T predictions for this exact compound did not yield any specific results. The scientific literature focuses on other related sulfonamide or fluorophenyl derivatives.

Due to the strict instructions to generate content focusing solely on “this compound” and to ensure all information is scientifically accurate and based on research findings, it is not possible to create the requested article. Generating content without available data would result in speculation or the use of information from different compounds, which would violate the core requirements of the prompt.

Therefore, this request cannot be fulfilled.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 1-(3-Fluorophenyl)ethane-1-sulfonamide is expected to show distinct signals corresponding to each type of proton in the molecule.

Aromatic Protons: The four protons on the 3-fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substituent and the ethanesulfonamide (B75362) group, they would exhibit a complex splitting pattern (multiplets) resulting from proton-proton (H-H) and proton-fluorine (H-F) coupling.

Methine Proton (-CH): The proton on the carbon adjacent to the phenyl ring and the sulfonyl group would likely appear as a quartet (due to coupling with the methyl protons) further downfield, influenced by its proximity to the electronegative sulfonyl group and the aromatic ring.

Methyl Protons (-CH₃): The three protons of the methyl group would present as a doublet, coupling with the single methine proton.

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to appear as a broad singlet. The chemical shift of this peak can be variable and is often dependent on solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the 3-fluorophenyl ring. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring would exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which can aid in definitive assignments.

Aliphatic Carbons: Two signals corresponding to the methine (-CH) and methyl (-CH₃) carbons of the ethane (B1197151) group would be observed in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 7.5 (m) | 110 - 140 |

| C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| -CH(SO₂)- | Quartet | ~60-70 |

| -CH₃ | Doublet | ~15-25 |

| -NH₂ | Broad Singlet | - |

| Note: This table is predictive. Actual experimental values may vary. 'm' denotes multiplet, 'd' denotes doublet. |

2D NMR: To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the methine proton and the methyl protons, as well as adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of quaternary carbons and confirming the attachment of the ethanesulfonamide group to the phenyl ring.

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR would provide insights into its packing and conformation in the solid state. Given the presence of fluorine, ¹⁹F ss-NMR would be particularly informative, offering high sensitivity and resolution for studying the local environment around the fluorine atom without interference from other excipients in a formulated product.

Mass Spectrometry (MS) Applications

Mass spectrometry is vital for determining the molecular weight and elemental formula of a compound.

HRMS analysis would provide the exact mass of the this compound molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₈H₁₀FNO₂S). The expected monoisotopic mass would be calculated, and the experimental value from HRMS would be expected to match this calculated value, confirming the compound's identity.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass |

| This compound | C₈H₁₀FNO₂S | 203.0416 Da |

LC-MS/MS is a highly sensitive and selective technique used for both quantitative and qualitative analysis. An LC method would be developed to separate this compound from any impurities, starting materials, or byproducts. The mass spectrometer would then detect the compound as it elutes from the chromatography column. In tandem MS (MS/MS) mode, the protonated molecule [M+H]⁺ would be selected and fragmented to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for highly selective detection and confirmation, even in complex mixtures. This technique is crucial for assessing the purity of a synthesized batch and for analyzing its presence in various matrices.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the primary sulfonamide (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (O=S=O) would be prominent in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-F Stretching: A strong band in the 1250-1000 cm⁻¹ region would indicate the presence of the carbon-fluorine bond.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon double bond stretching within the phenyl ring.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400 - 3200 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Asymmetric S=O Stretch | 1350 - 1300 |

| Symmetric S=O Stretch | 1160 - 1120 |

| C-F Stretch | 1250 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline compound. By diffracting a beam of X-rays off a single crystal, researchers can determine the electron density map of the molecule and, from that, the mean positions of the atoms in the crystal lattice, their chemical bonds, and other structural details.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes to show the parameters that would be determined.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.3 Å, c = 9.7 Å, β = 95° |

| Volume | The volume of the unit cell. | 1010 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.45 g/cm³ |

Rotational Spectroscopy for Gas-Phase Conformational Studies

Rotational spectroscopy is a high-resolution technique used to study the structure of molecules in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between different rotational energy levels. These transitions are highly sensitive to the molecule's moments of inertia, which in turn depend on the precise arrangement of its atoms. This allows for the unambiguous determination of the molecular geometry and conformational preferences in an environment free from intermolecular interactions.

For this compound, this technique would be instrumental in identifying the preferred orientation of the sulfonamide group and the ethyl fragment relative to the phenyl ring. It is known that sulfonamides can adopt different conformations, and rotational spectroscopy can distinguish between these conformers and provide accurate rotational constants for each. The analysis of the spectra of different isotopic species can lead to a precise determination of the molecular structure. While specific rotational constants for this compound have not been reported, the following table presents the kind of data that would be generated.

Table 2: Hypothetical Rotational Spectroscopy Data for a Conformer of this compound This table is for illustrative purposes to show the parameters that would be determined.

| Parameter | Description | Example Value |

|---|---|---|

| Rotational Constant A | The rotational constant related to the moment of inertia about the a-axis. | 1500 MHz |

| Rotational Constant B | The rotational constant related to the moment of inertia about the b-axis. | 800 MHz |

| Rotational Constant C | The rotational constant related to the moment of inertia about the c-axis. | 650 MHz |

| Dipole Moment (μₐ) | The component of the electric dipole moment along the a-principal axis. | 1.2 D |

| Dipole Moment (μₑ) | The component of the electric dipole moment along the b-principal axis. | 2.5 D |

| Dipole Moment (μₑ) | The component of the electric dipole moment along the c-principal axis. | 0.8 D |

Future Perspectives in Research on 1 3 Fluorophenyl Ethane 1 Sulfonamide and Its Analogs

Rational Design of Next-Generation Sulfonamide Analogs with Enhanced Specificity

The rational design of next-generation analogs of 1-(3-Fluorophenyl)ethane-1-sulfonamide is a critical step toward developing therapeutics with improved efficacy and reduced off-target effects. nih.gov The core structure, featuring a fluorophenyl group, an ethyl linker, and a sulfonamide moiety, offers multiple points for chemical modification to enhance binding specificity for target enzymes.

Key strategies for enhancing specificity include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl ring, such as altering the position of the fluorine atom or introducing other substituents, can elucidate key interactions with the target's binding pocket. nih.gov Similarly, modifications to the ethyl linker and the sulfonamide nitrogen can fine-tune the compound's orientation and hydrogen bonding capabilities. nih.govresearchgate.net

Targeting Isoform-Specific Regions: Many enzymes belong to families of closely related isoforms. Designing analogs that exploit subtle differences in the amino acid composition of the active site or nearby sub-pockets can lead to highly selective inhibitors. For instance, extending a substituent from the phenyl ring could create new interactions with residues unique to a specific isoform. researchgate.net

Bioisosteric Replacement: The sulfonamide group is a well-established pharmacophore, but its properties can be modulated through bioisosteric replacement. Exchanging an oxygen atom for an imino group to create a sulfonimidamide, for example, can alter the geometry and hydrogen bonding pattern, potentially leading to novel interactions and improved specificity. nih.govacs.org

Table 1: Strategies for Rational Design of this compound Analogs

| Structural Modification Area | Proposed Change | Rationale for Enhanced Specificity | Potential Target Interaction |

|---|---|---|---|

| 3-Fluorophenyl Ring | Varying halogen position (e.g., 2-fluoro, 4-fluoro) | Probe different regions of the hydrophobic binding pocket. | van der Waals forces, halogen bonding. |

| Ethyl Linker | Introducing chirality or conformational constraints (e.g., cyclopropyl (B3062369) linker) | Optimize the orientation of the phenyl and sulfonamide groups for a better fit. | Precise positioning within the active site. |

| Sulfonamide Moiety | N-alkylation or N-arylation | Explore additional binding pockets and modulate physicochemical properties. tandfonline.com | Hydrophobic interactions, pi-stacking. |

| Sulfonyl Group | Bioisosteric replacement (e.g., sulfonimidamide) | Alter hydrogen bond donor/acceptor patterns and create new interaction vectors. nih.gov | Hydrogen bonding, ionic interactions. |

Exploration of Novel Therapeutic Applications and Unconventional Biological Targets

While sulfonamides were historically developed as antibacterial agents that inhibit dihydropteroate (B1496061) synthase (DHPS), their structural motif has proven to be a versatile scaffold for targeting a wide array of enzymes. nih.govresearchgate.netajchem-b.com Future research on analogs of this compound should extend beyond antimicrobial applications to explore novel therapeutic areas.

Potential unconventional targets and applications include:

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of CAs, which are implicated in diseases like glaucoma and certain types of cancer. nih.govajchem-b.com Analogs of this compound could be designed to selectively inhibit tumor-associated isoforms such as CA IX and CA XII. nih.gov

Kinase Inhibition: Various protein kinases play a central role in cancer cell signaling. The sulfonamide scaffold can be incorporated into molecules designed to compete with ATP in the kinase active site. sci-hub.se

Protease Inhibition: Sulfonamide-containing compounds have been investigated as inhibitors of proteases involved in viral replication (e.g., HCV protease) and other pathological processes. sci-hub.se

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase-2 (COX-2) or matrix metalloproteinases (MMPs), novel sulfonamide analogs could be developed as anti-inflammatory drugs. researchgate.net

Table 2: Potential Unconventional Targets for this compound Analogs

| Unconventional Target Class | Specific Enzyme Example | Associated Therapeutic Area | Rationale for Targeting |

|---|---|---|---|

| Metalloenzymes | Carbonic Anhydrase IX (CA IX) | Oncology | The sulfonamide moiety is a known zinc-binding group, crucial for CA inhibition. nih.gov |

| Protein Kinases | B-Raf Kinase | Oncology | Serves as a scaffold for designing ATP-competitive inhibitors. sci-hub.se |

| Proteases | Hepatitis C Virus (HCV) NS3/4A Protease | Antiviral | Can be designed to interact with the catalytic residues of the enzyme. sci-hub.se |

| Epigenetic Targets | Lysine Methyltransferases (e.g., SMYD3) | Oncology | The scaffold can be adapted to fit into the substrate-binding site. sci-hub.se |

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of this compound analogs from laboratory-scale research to potential clinical use necessitates the development of synthetic methods that are not only efficient but also environmentally sustainable and economically scalable. researchgate.net Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides with amines, which can involve harsh reagents and chlorinated solvents. mdpi.com

Future synthetic research should focus on:

Green Solvents: Utilizing water, ethanol, or deep eutectic solvents (DES) in place of volatile organic compounds (VOCs) to reduce environmental impact. researchgate.netrsc.org

Catalytic Approaches: Employing transition-metal catalysts (e.g., copper, palladium) to facilitate C-N bond formation under milder conditions, which can improve yields and reduce waste. sci-hub.sethieme-connect.com

Asymmetric Synthesis: For chiral sulfonamides like this compound, developing stereospecific synthetic routes is crucial. Methods for the asymmetric synthesis of chiral sulfoximines via S-alkylation or S-arylation of sulfinamides provide a pathway to enantiomerically pure compounds, avoiding costly resolution steps. organic-chemistry.orgscilit.com

Table 3: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Traditional Approach | Sustainable/Scalable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Starting Materials | Sulfonyl chlorides and amines. mdpi.com | Nitroarenes, sulfinates, thiols, boric acids. researchgate.netrsc.orgthieme-connect.com | Avoids hazardous chlorinating agents. |

| Solvents | Dichloromethane (B109758) (DCM), other VOCs. researchgate.net | Water, Ethanol, Deep Eutectic Solvents (DES). researchgate.netrsc.org | Reduced environmental toxicity and cost. |

| Reaction Conditions | Often requires strong bases and non-ambient temperatures. | Metal-catalyzed reactions at or near room temperature. thieme-connect.com | Milder conditions, higher functional group tolerance. |

| Process Efficiency | Multi-step synthesis with intermediate purification. | One-pot, multi-component reactions. researchgate.net | Improved atom economy, reduced waste and labor. |

Integration of Advanced Computational and Experimental Approaches for Accelerated Drug Discovery

To accelerate the discovery and optimization of novel this compound analogs, a synergistic integration of computational and experimental techniques is essential. This modern drug discovery paradigm allows for the rapid screening of virtual libraries and provides deep insights into molecular interactions, guiding more focused and efficient experimental work. acs.org

Key integrated approaches include:

Computational Screening and Docking: Molecular docking studies can predict the binding modes and affinities of virtual libraries of sulfonamide analogs against target protein structures. mdpi.comresearchgate.net This helps prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the chemical structures of analogs with their biological activities. researchgate.net These models can then predict the activity of newly designed compounds before synthesis.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic properties, molecular structure, and vibrational frequencies of novel sulfonamides, providing insights that complement experimental data from techniques like NMR and IR spectroscopy. mdpi.comresearchgate.net

Experimental Validation: High-throughput screening (HTS) allows for the rapid biological evaluation of synthesized compounds. The crystal structures of promising ligand-protein complexes, obtained through X-ray crystallography, provide definitive evidence of binding modes and are invaluable for the next cycle of structure-based design. researchgate.netacs.org

Table 4: Integrated Computational and Experimental Drug Discovery Workflow

| Phase | Computational Method | Experimental Method | Objective |

|---|---|---|---|

| Hit Identification | Virtual screening, Molecular docking. mdpi.com | High-Throughput Screening (HTS). | Identify initial active compounds from large libraries. |

| Hit-to-Lead Optimization | QSAR modeling, Free energy calculations. researchgate.net | Synthesis of focused analog libraries. | Improve potency and selectivity of initial hits. |

| Structural Biology | Molecular Dynamics (MD) simulations. acs.org | X-ray crystallography, NMR spectroscopy. acs.org | Determine the precise binding mode and protein-ligand interactions. |

| Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling. researchgate.net | In vitro assays (e.g., metabolic stability, permeability). | Optimize pharmacokinetic and druglike properties. |

Addressing Resistance Mechanisms in Target Enzymes through Structural Modification

A significant challenge in the clinical use of sulfonamides is the emergence of bacterial resistance, primarily through mutations in the target enzyme, dihydropteroate synthase (DHPS). nih.govsci-hub.se Resistance often arises from specific amino acid substitutions in or near the active site that reduce the binding affinity of the inhibitor while maintaining affinity for the natural substrate, p-aminobenzoic acid (pABA). researchgate.netbiorxiv.org

Future research on this compound analogs must proactively address these resistance mechanisms. Strategies include:

Structural Mimicry of Substrate: Designing analogs that more closely mimic the structure and electronic properties of the pABA substrate may allow them to bind effectively even to mutated enzymes. researchgate.net

Exploiting Altered Active Site Conformations: Resistance mutations can alter the flexibility and conformation of the active site. Analogs can be designed to bind to these new conformations or to exploit the increased dynamics of the mutated enzyme. researchgate.net

Circumventing Key Mutations: A common resistance mechanism in gram-negative bacteria is the acquisition of plasmid-borne sul1 and sul2 genes, which encode for highly resistant DHPS variants. nih.govresearchgate.net Structural studies of these resistant enzymes have revealed key differences from the wild-type enzyme, such as the insertion of a key Phenylalanine residue in the active site. biorxiv.orgresearchgate.net Analogs of this compound could be modified to avoid steric clashes with these new residues or to form new interactions that are not possible with older sulfonamides.

Dual-Target or Hybrid Drugs: Combining the sulfonamide pharmacophore with another molecule that targets a different step in the same pathway (like trimethoprim, which inhibits dihydrofolate reductase) or a completely different cellular process can create a synergistic effect and reduce the likelihood of resistance emerging. tandfonline.com

Table 5: Strategies to Overcome DHPS-Mediated Sulfonamide Resistance

| Resistance Mechanism | Molecular Basis | Structural Modification Strategy | Example of Rationale |

|---|---|---|---|

| Target Modification (Chromosomal) | Point mutations or insertions in the folP gene (DHPS). researchgate.net | Design inhibitors that stay within the substrate binding volume. researchgate.net | Avoids steric hindrance from mutated residues that block larger inhibitors but not the smaller pABA substrate. |

| Acquisition of Resistance Genes | Plasmid-borne sul1 or sul2 genes encoding divergent DHPS enzymes. nih.govspringernature.com | Develop analogs that exploit differences between wild-type and Sul-type enzymes. | Targeting regions outside the conserved pABA-binding site that differ in Sul1/Sul2 enzymes. |

| Target Modification (Compensatory) | Secondary mutations that restore enzyme function in resistant strains. sci-hub.se | Create analogs with novel binding modes that are unaffected by compensatory mutations. | Forming interactions with backbone atoms rather than side chains, which are more prone to mutation. |

| General Strategy | Development of resistance to a single agent. | Design hybrid molecules or dual-target inhibitors. tandfonline.com | Simultaneously inhibiting two different essential enzymes makes the evolution of resistance more difficult. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)ethane-1-sulfonamide in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonylation of a 3-fluorophenyl precursor. A multi-step approach may include:

- Step 1 : Preparation of the ethane-1-sulfonyl chloride intermediate via chlorosulfonation.

- Step 2 : Reaction with 3-fluorophenylamine under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

- Key Reagents : Methanesulfonyl chloride, palladium catalysts for nitro-group reduction (if starting from nitro precursors) .

- Optimization : Temperature control (0–25°C) and anhydrous solvents (e.g., dichloromethane) improve yield .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substituent positions and purity. C NMR verifies sulfonamide linkage .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (<1.0 Å) ensures accurate bond-length and angle measurements .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (solubility, stability) under varying conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. LogP values can be estimated using HPLC retention times .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. Acidic/basic conditions (pH 1–13) reveal hydrolysis susceptibility of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm activity. For example, discrepancies in IC values may arise from assay-specific interference (e.g., fluorescence quenching) .

- Structural Analogs : Compare activity with derivatives (e.g., 3-chloro or 4-fluoro analogs) to identify substituent effects .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., cell line, incubation time) to minimize variability .

Q. What computational strategies predict binding modes and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Models : Develop models using descriptors like Hammett constants (σ) for fluorine substituents to correlate structure with activity .

- Free Energy Calculations : MM/PBSA or FEP+ methods quantify binding affinities and guide lead optimization .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., sulfonic acid formation) .

- Catalyst Screening : Test palladium on carbon (Pd/C) or nickel catalysts for nitro-group reductions; ligand additives (e.g., triphenylphosphine) enhance selectivity .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediates .

Q. What experimental approaches elucidate the compound’s mechanism of action in cellular pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment. Pathway enrichment (e.g., KEGG) links the compound to specific signaling cascades .

- Chemical Proteomics : Use affinity-based probes (ABPs) with a biotin tag to pull down target proteins for LC-MS/MS identification .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.